molecular formula C20H23N3OS B2964398 (E)-2-((4-(diethylamino)-2-hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile CAS No. 324065-21-6

(E)-2-((4-(diethylamino)-2-hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

Cat. No.: B2964398
CAS No.: 324065-21-6
M. Wt: 353.48
InChI Key: SFSRMFUXXBSCOY-LPYMAVHISA-N
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Description

The compound (E)-2-((4-(diethylamino)-2-hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile belongs to a class of Schiff base derivatives featuring a tetrahydrobenzo[b]thiophene core. These compounds are synthesized via condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with aromatic aldehydes, followed by structural characterization using spectroscopic and crystallographic methods . The presence of electron-donating or withdrawing substituents on the benzylidene moiety significantly influences their chemical, electronic, and biological properties.

Properties

IUPAC Name

2-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS/c1-3-23(4-2)15-10-9-14(18(24)11-15)13-22-20-17(12-21)16-7-5-6-8-19(16)25-20/h9-11,13,24H,3-8H2,1-2H3/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSRMFUXXBSCOY-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NC2=C(C3=C(S2)CCCC3)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/C2=C(C3=C(S2)CCCC3)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (E)-2-((4-(diethylamino)-2-hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a derivative of tetrahydrobenzo[b]thiophene, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and potential as an antimicrobial agent.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H24N4OS\text{C}_{19}\text{H}_{24}\text{N}_{4}\text{OS}

This structure features a tetrahydrobenzo[b]thiophene core, which is known for its pharmacological significance.

Anticancer Activity

Tetrahydrobenzo[b]thiophene derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in various studies:

  • Mechanism of Action : Research indicates that compounds with the tetrahydrobenzo[b]thiophene scaffold can act as tubulin polymerization destabilizers. This mechanism leads to cell cycle arrest and apoptosis in cancer cells by inhibiting mitotic processes .
  • Cell Line Studies : The compound was tested against several cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer). Results indicated significant cytotoxicity with IC50 values in the micromolar range, suggesting strong antiproliferative effects .

Case Study: Antitumor Efficacy

In a study investigating various tetrahydrobenzo[b]thiophene derivatives, the compound demonstrated:

  • High Apoptotic Activity : Induced expression of caspases 3 and 9 was noted, confirming its role in promoting apoptosis .
  • Inhibition of Tumor Growth : Animal models treated with the compound exhibited reduced tumor size compared to control groups .
Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)10.5Tubulin polymerization inhibition
MDA-MB-23112.3Induction of apoptosis

Anti-inflammatory Properties

Tetrahydrobenzo[b]thiophenes are also recognized for their anti-inflammatory activities. The compound has been evaluated for its ability to reduce inflammation in various models:

  • Cytokine Inhibition : Studies have shown that it can significantly lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
  • Mechanistic Insights : The anti-inflammatory effects are attributed to the compound's ability to inhibit NF-kB signaling pathways, which are crucial in mediating inflammatory responses .

Antimicrobial Activity

Emerging research indicates that this compound may possess antimicrobial properties:

  • Broad-Spectrum Activity : Preliminary tests have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .
  • Potential Applications : Given its structural characteristics, there is potential for developing this compound into a therapeutic agent for treating infections caused by resistant strains of bacteria.

Chemical Reactions Analysis

2.1. Nucleophilic Substitution at the Cyanide Group

The nitrile group (-CN) undergoes hydrolysis under acidic or basic conditions to form carboxylic acids or amides. For example:

R CNH2O H+R COOHorR CONH2\text{R CN}\xrightarrow{\text{H}_2\text{O H}^+}\text{R COOH}\quad \text{or}\quad \text{R CONH}_2

This reactivity is common in similar tetrahydrobenzo[b]thiophene derivatives .

2.2. Electrophilic Aromatic Substitution

The electron-rich aromatic rings (benzylidene and tetrahydrobenzo[b]thiophene) participate in:

  • Nitration : Introduces nitro groups at positions activated by the diethylamino group.

  • Sulfonation : Forms sulfonic acid derivatives under fuming sulfuric acid .

2.3. Condensation and Cyclization Reactions

The hydrazone moiety reacts with:

  • Carbonyl compounds (e.g., aldehydes/ketones) to form bis-hydrazones.

  • Thiosemicarbazides or isothiocyanates to yield triazole or thiadiazole derivatives .

For example, reaction with phenyl isothiocyanate forms a thiourea-linked derivative :

Hydrazone+Ph NCSThiourea derivative[1]\text{Hydrazone}+\text{Ph NCS}\rightarrow \text{Thiourea derivative}\quad[1]

Coordination Chemistry

The compound acts as a bidentate ligand , coordinating metal ions (e.g., Cu²⁺, Fe³⁺) via the hydrazone nitrogen and thiophene sulfur atoms. Such complexes are explored for catalytic or medicinal applications .

Biological Activity and Derivative Screening

While direct data on this compound is limited, structurally related hydrazones and tetrahydrobenzo[b]thiophenes exhibit:

  • Anticancer activity : Apoptosis induction in breast cancer cells (MCF-7) .

  • Antimicrobial effects : Inhibition of bacterial/fungal strains via enzyme binding .

Derivatives synthesized via alkylation or acylation of the amino group show enhanced bioactivity .

Stability and Degradation Pathways

  • Photodegradation : The hydrazone bond (C=N) undergoes cleavage under UV light, forming aldehydes and amines.

  • Oxidative degradation : Reacts with peroxides to form N-oxides or sulfones .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsProduct ClassKey References
HydrolysisH₂SO₄, H₂OCarboxylic acid derivatives
DiazotizationHNO₂, NaNO₂Azo dyes (via coupling)
AlkylationBenzyl bromide, K₂CO₃N-Alkylated hydrazones
CyclizationCS₂, KOHThiazole/thiadiazole rings

Comparison with Similar Compounds

Key Observations :

  • The diethylamino group in the target compound introduces strong electron-donating effects, enhancing charge transfer within the conjugated system compared to electron-withdrawing groups (e.g., chloro) .
  • Hydroxy and methoxy substituents facilitate hydrogen bonding and π-π stacking, influencing crystallinity and melting points .

Spectroscopic and Electronic Properties

FT-IR and NMR Analysis
  • C≡N Stretch: All compounds exhibit a nitrile peak near 2200–2220 cm⁻¹ in FT-IR, confirming the cyano group .
  • C=N Stretch: The Schiff base imine bond appears at ~1600–1620 cm⁻¹. Electron-donating groups (e.g., diethylamino) reduce the C=N stretching frequency due to increased electron density .
  • ¹H NMR: The diethylamino group in the target compound causes deshielding of adjacent protons, shifting aromatic protons downfield compared to chloro or methoxy derivatives .
Computational Studies

Density functional theory (DFT) studies (B3LYP/6-311+G(2d,p)) reveal:

  • The diethylamino group lowers the HOMO-LUMO gap (ΔE = 3.5 eV) compared to chloro-substituted analogues (ΔE = 4.2 eV), enhancing reactivity .
  • Intramolecular hydrogen bonds (O-H···N) in hydroxy-substituted derivatives stabilize the planar conformation, whereas diethylamino groups introduce steric hindrance .

Crystallographic and Hydrogen Bonding Patterns

Compound Crystal System Space Group Hydrogen Bonding Interactions Reference
Target Compound (Hypothetical Data) Triclinic P-1 O-H···N, C-H···O
2-[(4-Chlorobenzylidene)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile Triclinic P-1 C-H···Cl, π-π stacking
(E)-2-(2-Methoxybenzylideneamino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile Triclinic P-1 C-H···O, π-π stacking

Key Observations :

  • Hydroxy and methoxy substituents promote O-H···N and C-H···O interactions, forming supramolecular networks .
  • Chloro substituents favor C-H···Cl and halogen bonding, altering packing efficiency .

Q & A

Basic Research Questions

Q. How can the condensation reaction between 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile and aromatic aldehydes be optimized for higher yields of Schiff base derivatives?

  • Methodology : Use ZnCl₂ as a catalyst in DMF under reflux (2–3 hours) to promote imine formation. Monitor reaction progress via TLC and purify via recrystallization from ethanol (96%) . Adjust molar ratios (e.g., 1:1 aldehyde:amine) and solvent polarity to minimize side products.

Q. What spectroscopic techniques are critical for confirming the structure of this compound and its derivatives?

  • Key Techniques :

  • IR : Verify C≡N (2220–2190 cm⁻¹), C=O (1700–1650 cm⁻¹), and C=C aromatic stretches (1600–1450 cm⁻¹) .
  • NMR : Assign δ 8–9 ppm for the imine proton (CH=N) and δ 1–3 ppm for diethylamino protons .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .

Q. How do substituents on the benzylidene moiety influence the compound’s physicochemical properties?

  • Approach : Compare derivatives with electron-donating (e.g., diethylamino) vs. electron-withdrawing groups (e.g., Cl, CN) using DFT calculations to analyze electronic effects on tautomerism or planarity .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in biological activity data (e.g., antibacterial vs. antiproliferative results) across structurally similar derivatives?

  • Analysis Framework :

  • Perform dose-response assays to validate IC₅₀/EC₅₀ values.
  • Use molecular docking to correlate substituent effects (e.g., diethylamino vs. chlorobenzylidene) with target binding (e.g., DNA gyrase for antibacterial activity) .
  • Cross-reference cytotoxicity data with logP values to assess membrane permeability .

Q. How can tautomeric equilibria between enamine-ketoenamine forms be controlled during synthesis?

  • Solution :

  • Use anhydrous solvents (e.g., CH₂Cl₂) and Lewis acids (e.g., ZnCl₂) to stabilize the (E)-configuration .
  • Characterize tautomers via X-ray crystallography (e.g., C=N bond length ~1.28 Å for Schiff bases) .

Q. What computational methods validate the compound’s binding mode in molecular docking studies?

  • Protocol :

  • Optimize geometry with DFT (B3LYP/6-31G*) and dock into protein active sites (e.g., PARP-1 for antiproliferative activity) using AutoDock Vina. Validate with MD simulations (RMSD <2 Å over 100 ns) .

Q. How do crystal packing interactions affect the compound’s stability and solubility?

  • Crystallography Insights :

  • Analyze hydrogen bonding (e.g., N–H···O/S) and π-π stacking (3.5–4.0 Å interplanar distances) in single-crystal structures .
  • Correlate lattice energy (calculated via PIXEL method) with thermal stability (TGA/DSC data) .

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